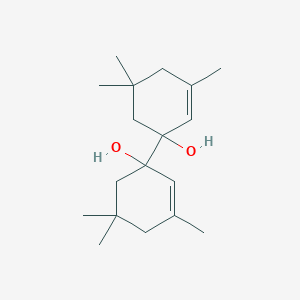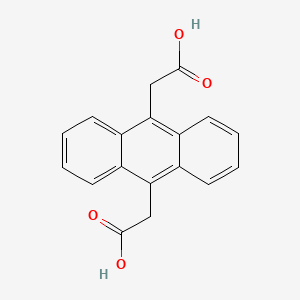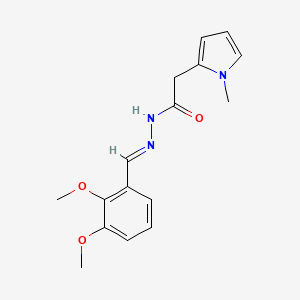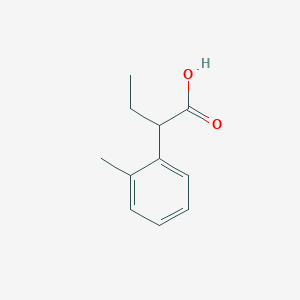
1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.439 g/mol . This compound is known for its unique structure, which includes two cyclohexene rings each substituted with three methyl groups and a hydroxyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-ol with appropriate reagents under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group, followed by a coupling reaction to form the bis-compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alkanes or other reduced forms .
Applications De Recherche Scientifique
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene rings can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: A precursor in the synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL).
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE): A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is unique due to its dual cyclohexene structure with multiple methyl and hydroxyl substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .
Propriétés
Numéro CAS |
6966-68-3 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-(1-hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C18H30O2/c1-13-7-15(3,4)11-17(19,9-13)18(20)10-14(2)8-16(5,6)12-18/h9-10,19-20H,7-8,11-12H2,1-6H3 |
Clé InChI |
CBBUQJJELRASKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)(C2(CC(CC(=C2)C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967447.png)


![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)

![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
